Guanine

Catalog No.
S857163
CAS No.
73-40-5
M.F
C5H5N5O
M. Wt
151.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guanine

CAS Number

73-40-5

Product Name

Guanine

IUPAC Name

2-amino-1,7-dihydropurin-6-one

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

InChI

InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)

InChI Key

UYTPUPDQBNUYGX-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=O)NC(=N2)N

Solubility

CRYSTALLINE POWDER; LOSES WATER @ 100 °C & HYDROGEN CHLORIDE @ 200 °C; PRACTICALLY INSOL IN WATER, ALC, ETHER; SOL IN ACIDULATED WATER /HYDROCHLORIDE/
FREELY SOL IN DIL ACIDS & AQ POTASSIUM HYDROXIDE SOLN; SPARINGLY SOL IN ALCOHOL; ALMOST INSOL IN WATER
SOL IN AMMONIUM HYDROXIDE & ALKALI; SLIGHTLY SOL IN ETHER; INSOL IN ACETIC ACID, SLIGHTLY SOL IN ETHER
2.08 mg/mL at 37 °C

Synonyms

2-Amino-1,9-dihydro-6H-purin-6-one; 2-Amino-6-hydroxy-1H-purine; 2-Amino-6-hydroxypurine; 2-Aminohypoxanthine; 9H-Guanine; 2-Amino-hypoxanthine; Acyclovir Impurity B

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=N2)N

Understanding DNA and RNA Structure and Function

Guanine pairs with cytosine through hydrogen bonds, forming one of the fundamental base pairs in DNA and RNA. Studying guanine's interactions with other nucleobases helps researchers understand the structure and stability of these genetic molecules [National Center for Biotechnology Information (.gov) ]. This knowledge is essential for deciphering genetic information and various biological processes.

Investigating Gene Expression and Regulation

Guanine modifications can influence gene expression. Researchers use techniques to study how methylation or other changes on guanine within DNA can activate or silence genes [ScienceDirect (.com) ]. This research holds promise for understanding gene regulation in development, disease, and potential therapeutic applications.

Exploring Guanine-Based Biosensors

Guanine's unique properties allow scientists to develop biosensors for detecting specific molecules. By engineering interactions between guanine and target molecules, researchers can create sensors for medical diagnostics, environmental monitoring, or biosecurity applications [Royal Society of Chemistry ].

Unveiling Guanine's Role in Cellular Processes

Beyond its role in DNA and RNA, guanine is involved in various cellular processes. Scientists are investigating its role in energy transfer, cell signaling, and even DNA repair mechanisms [ResearchGate ]. Understanding these functions can provide insights into cellular health and potential therapeutic targets.

Guanine is an organic compound classified as a purine base, integral to the structure of nucleic acids such as deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). Its chemical formula is C5H5N5OC_5H_5N_5O, with a molecular weight of 151.13 g/mol. Guanine features a bicyclic structure composed of a fused imidazole and pyrimidine ring, characterized by a 6-oxo substituent. It exists in two tautomeric forms: a predominant keto form and a less common enol form. Guanine plays a critical role in genetic encoding, pairing with cytosine through three hydrogen bonds, which enhances the stability of nucleic acid structures .

Guanine's primary function lies in its role within nucleic acids. In DNA, the specific sequence of guanine paired with cytosine (G-C) encodes genetic information. This sequence dictates the production of proteins, which are essential for cellular function and organism development. Additionally, guanine plays a role in RNA, a molecule involved in protein synthesis. Here, guanine pairs with uracil (U) and contributes to the various functions of RNA molecules [].

, including:

  • Hydrolysis: In strong acidic conditions, guanine hydrolyzes into ammonia, glycine, carbon monoxide, and carbon dioxide.
  • Oxidation: Guanine is more susceptible to oxidation compared to other purines like adenine.
  • Formation of Derivatives: Guanine can react with formic acid to produce derivatives such as 2,4-diamino-5-formylamino-6-hydroxypyrimidine, which can further be converted back to guanine .

Guanine is essential for various biological processes:

  • Nucleotide Synthesis: It serves as a precursor for the synthesis of guanosine triphosphate (GTP), a vital energy carrier in cells.
  • Signal Transduction: GTP acts as a signaling molecule in cellular processes.
  • Genetic Information Storage: As one of the four primary nucleobases in DNA and RNA, guanine contributes to the encoding of genetic information.
  • Antiviral Activity: Guanine derivatives are used in antiviral medications, such as acyclovir, which targets viral infections .

Several methods exist for synthesizing guanine:

  • One-Pot Synthesis: This method involves reacting guanidine nitrate with ethyl cyanoacetate in formamide under controlled conditions to yield guanine directly. The process includes cyclization and subsequent reactions to ensure high yield and purity .
  • Thermal Decomposition: Heating ammonium cyanide at specific temperatures can yield trace amounts of guanine, suggesting its potential formation in primitive Earth conditions .
  • Fischer-Tropsch Method: This involves heating a mixture of hydrogen, carbon monoxide, and ammonia under specific conditions to produce various nitrogenous bases, including guanine .
  • Modification of Precursor Compounds: Starting from 2,4-diamino-5-formylamino-6-hydroxypyrimidine, guanine can be synthesized through thermal treatment with formic acid .

Guanine has diverse applications across various fields:

  • Pharmaceuticals: It is crucial in the synthesis of antiviral drugs.
  • Cosmetics: Crystallized guanine is used for its shimmering properties in products like eye shadows and nail paints.
  • Biotechnology: Guanine modifications are studied for their implications in oligonucleotide synthesis and gene therapy .

Research indicates that guanine bases are sensitive to modifications during oligonucleotide synthesis. These modifications can alter their reactivity and stability. For instance:

  • Modified guanine bases exhibit different reactivity profiles compared to unmodified bases during chemical sequencing processes.
  • Enzymatic detection methods have been developed to identify bulky modifications at guanine residues within synthetic DNA .

Guanine shares structural similarities with other purine bases but has unique features that distinguish it:

CompoundStructure TypeKey Features
AdeninePurineContains an amino group at C6; pairs with thymine or uracil.
CytosinePyrimidineHas an amino group at C4; pairs with guanine.
UracilPyrimidineOnly found in RNA; pairs with adenine.
HypoxanthinePurineA derivative of adenine; lacks the amino group at C6.

Guanine's unique ability to form three hydrogen bonds with cytosine distinguishes it from other nucleobases, enhancing the stability of DNA and RNA structures .

Physical Description

Solid; [Merck Index] White crystals; [Acros Organics MSDS]
Solid

Color/Form

SEVERAL DESMOTROPIC FORMS; USUALLY AMORPHOUS
SMALL RHOMBIC CRYSTALS BY SLOW EVAPORATION OF AQ SOLN CONTAINING LARGE EXCESS OF AMMONIA
NEEDLES OR PLATES FROM AMMONIUM HYDROXIDE

XLogP3

-1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

151.04940980 g/mol

Monoisotopic Mass

151.04940980 g/mol

Boiling Point

BOILING POINT: SUBLIMES

Heavy Atom Count

11

Melting Point

360 °C (DECOMP)
360 °C

UNII

5Z93L87A1R

Absorption Distribution and Excretion

ORAL ADMINISTRATION OF GUANINE TO RATS RESULTED IN INCREASED URINARY EXCRETION OF THE NITROGEN COMPOUNDS, UREA AND AMMONIA.

Wikipedia

Guanine
Phosphate

Use Classification

Cosmetics -> Cosmetic colorant; Opacifying

Methods of Manufacturing

FISHER, BER 30, 2226 (1897); TRAUBE, BER 33, 1371 (1900). GERMAN PATENTS 134,984 (1903), 158,591 (1903), 162,336 (1904). PREPARATION OF (15)N-ISOTOPIC GUANINE FOLLOWING TRAUBE'S SYNTHESIS: PLENTL, SCHOENHEIMER, J BIOL CHEM 153, 203 (1944).

General Manufacturing Information

6H-Purin-6-one, 2-amino-1,9-dihydro-: ACTIVE
GUANINE IS PERMANENTLY LISTED UNDER THE FEDERAL FOOD, DRUG AND COSMETIC ACT AS A COLOR ADDITIVE FOR USE IN EXTERNALLY APPLIED DRUGS AND COSMETICS, INCLUDING THOSE INTENDED FOR USE IN THE AREA OF THE EYE.

Analytic Laboratory Methods

ENZYMATIC ASSAY USING SPECTROPHOTOMETRY.

Stability Shelf Life

DECOMP ABOVE 360 °C WITH PARTIAL SUBLIMATION
STABLE AT ROOM TEMP

Dates

Modify: 2023-08-15
Sawa et al. Protein S-guanylation by the biological signal 8-nitroguanosine 3',5'-cyclic monophosphate Nature Chemical Biology, doi: 10.1038/NChemBio.2007.33, published online 30 September 2007. http://www.nature.com/naturechemicalbiology
Liu et al. Direct measurement of the ionization state of an essential guanine in the hairpin ribozyme Nature Chemical Biology, doi: 10.1038/nchembio.156, published online 29 March 2009 http://www.nature.com/naturechemicalbiology
Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology

Explore Compound Types